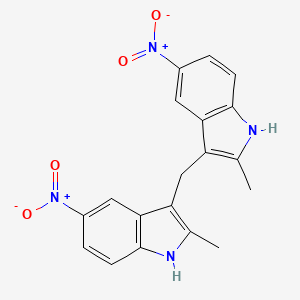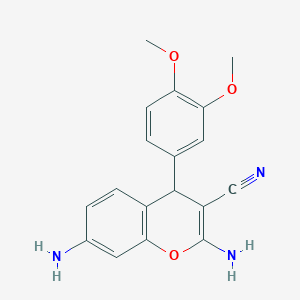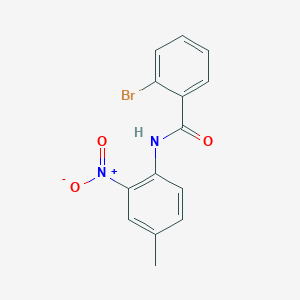![molecular formula C26H28N2O4 B4977640 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4977640.png)
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor (BCR) signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
TAK-659 exerts its anti-tumor effects by selectively inhibiting BTK, a key mediator of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide signaling. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide signaling is essential for the survival and proliferation of B-cell malignancies, and inhibition of BTK leads to downstream inhibition of key signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. In a study published in the journal Molecular Cancer Therapeutics, TAK-659 was found to inhibit the production of inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases. TAK-659 has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. However, like all small molecule inhibitors, TAK-659 may have limitations in terms of pharmacokinetics and pharmacodynamics, which could affect its efficacy and safety in clinical settings.
将来の方向性
There are several areas of future research for TAK-659. One potential direction is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the potential use of TAK-659 in the treatment of autoimmune and inflammatory diseases, where BTK has been implicated in disease pathology. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of TAK-659, which could inform dosing strategies and clinical trial design.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-[(4-tert-butylbenzoyl)amino]aniline to form the desired product, which is purified by column chromatography.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent anti-tumor activity. In a study published in the journal Blood, TAK-659 was shown to inhibit N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide signaling and induce apoptosis in CLL cells, leading to significant tumor regression in a mouse model of CLL. Similar results were observed in a study of MCL, where TAK-659 was found to induce cell death and inhibit tumor growth in a mouse model of MCL.
特性
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-26(2,3)19-11-9-17(10-12-19)24(29)27-20-7-6-8-21(15-20)28-25(30)18-13-22(31-4)16-23(14-18)32-5/h6-16H,1-5H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDGDGXHYVJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)

![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)

![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)

![1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4977637.png)

![3-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4977655.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)